molecular formula C11H15F9O B7942816 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane CAS No. 1193009-96-9

1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane

Cat. No. B7942816
CAS RN: 1193009-96-9
M. Wt: 334.22 g/mol
InChI Key: YPQSKOKWTZYTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane” is an organic compound. It has a molecular formula of C11H15F9O . It is also known as "Pentyl 1H,1H,2H,2H-perfluorohexyl ether" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a hexane chain where all hydrogen atoms are replaced by fluorine atoms, and a pentyl group is attached via an ether linkage .

Scientific Research Applications

  • Study of Fluorocyclohexanes : Research on fluorocyclohexanes, which are structurally related to nonafluoro compounds, shows the potential for chemical transformations and synthesis of unsaturated products, indicating applications in complex chemical synthesis and material science (Godsell, Stacey, & Tatlow, 1958).

  • Polyfluoro-compounds Based on Cycloheptane Ring System : Investigations into polyfluoro-compounds based on cycloheptane (similar in complexity to nonafluoro compounds) reveal potential applications in the development of novel materials and chemical processes, such as in the production of bicyclic compounds (Dodsworth, Jenkins, Stephens, & Tatlow, 1984).

  • Density and Surface Tension Studies of Hydrofluoroethers : Studies on the physical properties of hydrofluoroethers, which are similar to nonafluoro compounds, can inform applications in areas requiring specific density, surface tension, and viscosity characteristics, such as in specialized solvents or in industrial applications (Rausch, Kretschmer, Will, Leipertz, & Fröba, 2015).

  • Reactivity of Cyclosiloxane with Fluorinated Groups : The study of the reactivity of cyclosiloxane with fluorinated groups, which are similar to nonafluoro compounds, suggests potential applications in fluorosilicone synthesis, indicating uses in producing materials with specific properties like low surface tension and high stability (Furukawa, Shin-ya, Miyake, Kishino, Yamada, Kato, & Sato, 2001).

Safety and Hazards

The safety data sheet of “1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane” indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-6-pentoxyhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F9O/c1-2-3-4-6-21-7-5-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQSKOKWTZYTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895366
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193009-96-9
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Reactant of Route 3
Reactant of Route 3
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Reactant of Route 4
Reactant of Route 4
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Reactant of Route 5
Reactant of Route 5
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane
Reactant of Route 6
Reactant of Route 6
1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.